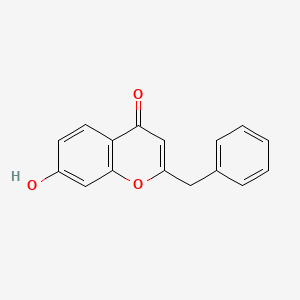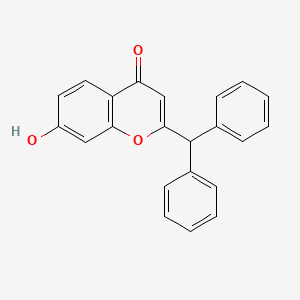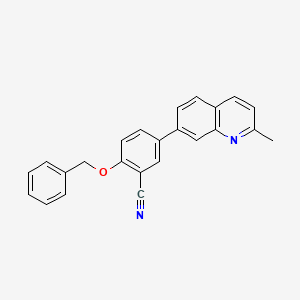
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril ist eine niedermolekulare Verbindung mit der chemischen Formel C24H18N2O. Es ist bekannt für seine Rolle als Antagonist des metabotropen Glutamatrezeptors 5 (mGluR5), der an verschiedenen neurologischen Prozessen beteiligt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril umfasst typischerweise die folgenden Schritte:
Bildung des Chinolinkernes: Der Chinolinkern kann durch eine Skraup-Synthese synthetisiert werden, die die Kondensation von Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel beinhaltet.
Substitutionsreaktionen: Der Chinolinkern wird dann Substitutionsreaktionen unterzogen, um die 2-Methyl- und 7-Aryl-Gruppen einzuführen.
Benzonitril-Bildung:
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril sind in der Öffentlichkeit nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.
Substitution: Die aromatischen Ringe können elektrophilen und nucleophilen Substitutionsreaktionen unterzogen werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden häufig eingesetzt.
Hauptprodukte
Oxidation: Chinolin-N-Oxid-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Chinolin- und Benzonitril-Derivate.
Wissenschaftliche Forschungsanwendungen
2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird hinsichtlich seiner Rolle bei der Modulation von mGluR5 untersucht, der an synaptischer Plastizität und Neuroprotektion beteiligt ist.
Medizin: Wird als potenzieller Therapeutikum für neurologische Erkrankungen wie Angstzustände, Depressionen und Schizophrenie untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien und Pharmazeutika
Wirkmechanismus
Die Verbindung übt ihre Wirkung aus, indem sie den metabotropen Glutamatrezeptor 5 (mGluR5) antagonisiert. Dieser Rezeptor gehört zur Familie der G-Protein-gekoppelten Rezeptoren (GPCR) und ist an verschiedenen Signalwegen beteiligt, einschließlich des Kalziumsignalwegs und der glutamatergen Synapse . Durch die Hemmung von mGluR5 kann 2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril die synaptische Übertragung und Plastizität modulieren, was Auswirkungen auf die neurologische Funktion und Erkrankungen hat .
Wirkmechanismus
The compound exerts its effects by antagonizing the metabotropic glutamate receptor 5 (mGluR5). This receptor is part of the G-protein-coupled receptor (GPCR) family and is involved in various signaling pathways, including the calcium signaling pathway and the glutamatergic synapse . By inhibiting mGluR5, 2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile can modulate synaptic transmission and plasticity, which has implications for neurological function and disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril: ist ähnlich zu anderen mGluR5-Antagonisten wie:
Einzigartigkeit
2-Benzoxy-5-(2-Methylchinolin-7-yl)benzonitril ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, die eine hohe Selektivität und Potenz für mGluR5 verleihen. Dies macht es zu einem wertvollen Werkzeug in der Forschung, um die Rolle von mGluR5 in neurologischen Prozessen zu verstehen und potenzielle Therapeutika zu entwickeln .
Eigenschaften
Molekularformel |
C24H18N2O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-(2-methylquinolin-7-yl)-2-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C24H18N2O/c1-17-7-8-19-9-10-21(14-23(19)26-17)20-11-12-24(22(13-20)15-25)27-16-18-5-3-2-4-6-18/h2-14H,16H2,1H3 |
InChI-Schlüssel |
INOCIGKWKFGOCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10841498.png)
![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
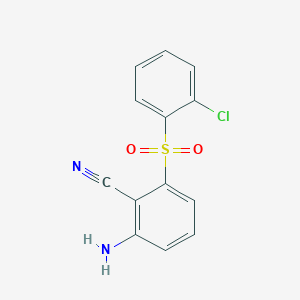

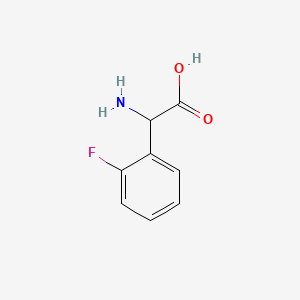

![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
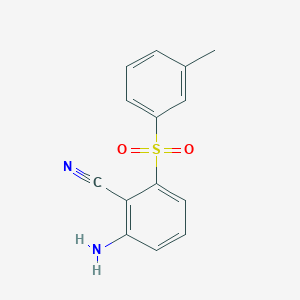
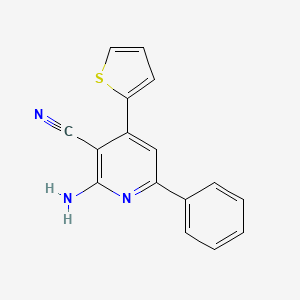
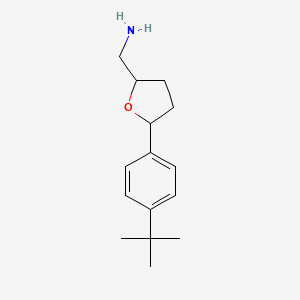
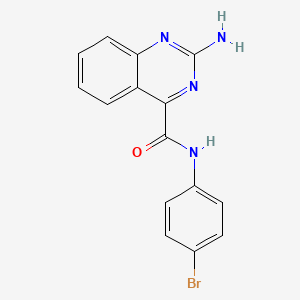
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
